(2E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]acrylic acid
Description
(2E)-3-[2-(Difluoromethoxy)-3-methoxyphenyl]acrylic acid is a cinnamic acid derivative characterized by a phenyl ring substituted with a difluoromethoxy group (-OCHF₂) at position 2 and a methoxy group (-OCH₃) at position 3, conjugated to an acrylic acid moiety. This compound is structurally distinct due to the combination of electron-withdrawing (difluoromethoxy) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O4/c1-16-8-4-2-3-7(5-6-9(14)15)10(8)17-11(12)13/h2-6,11H,1H3,(H,14,15)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJVDKGNKHMEFX-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(F)F)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC(F)F)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of a suitable precursor, such as 2-hydroxyethyl acrylate, using a difluoromethylating agent . The reaction conditions often include the use of a base and a solvent, with the reaction being carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Decarboxylative Halogenation Reactions
This compound undergoes radical-mediated decarboxylative halogenation when treated with halogen sources under specific conditions. The reaction proceeds through a three-step mechanism:
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Formation of acyl hypohalite intermediate via interaction with halogen radicals
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Homolytic cleavage to generate acyloxy radical (RCOO- )
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Decarboxylation to form carbon-centered radical intermediates
Key experimental parameters:
The difluoromethoxy group enhances radical stability through inductive effects, improving reaction yields compared to non-fluorinated analogs .
Coupling Reactions
The carboxylic acid moiety participates in TBTU-mediated couplings with nitrogen nucleophiles:
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Activation with TBTU/DIPEA in anhydrous DMF
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Reaction with amine components at RT (20-25°C)
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Typical reaction time: 4-8 hrs
Reaction outcomes with different partners:
| Coupling Partner | Product Class | Yield Range |
|---|---|---|
| Benzimidazole-thiols | Thiazinone derivatives | 65-82% |
| 4-Methylpiperidine | Piperidinyl acrylates | 58-75% |
| Aromatic amines | Cinnamamides | 70-88% |
Steric hindrance from the 3-methoxy group reduces reactivity at position 2 of the phenyl ring, directing substitutions to position 5 in subsequent reactions.
Electrophilic Aromatic Substitution
The electron-rich aromatic system undergoes directed substitutions:
Substitution Patterns :
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| 4 (para to difluoromethoxy) | Moderate | Nitration, Sulfonation |
| 6 (ortho to methoxy) | High | Halogenation, Friedel-Crafts |
| 5 (meta to both groups) | Low | No significant activity |
Conjugate Addition Reactions
The α,β-unsaturated system participates in Michael additions:
Representative Additions :
| Nucleophile | Conditions | Product Stability |
|---|---|---|
| Grignard Reagents | THF, -78°C | Stable adducts (91-95%) |
| Thiols | EtOH, RT | Rapid addition (t₁/₂ <5 min) |
| Amines | DCM, 40°C | Moderate yields (55-68%) |
Steric effects from the 3-methoxy group hinder addition at the β-position, favoring γ-adducts in 3:1 ratio for bulkier nucleophiles .
Comparative Reactivity with Structural Analogs
The unique substitution pattern creates distinct reactivity vs. related compounds:
| Compound | Relative Reaction Rate (vs. Target) | Key Differentiator |
|---|---|---|
| 3-(4-Methoxyphenyl)acrylic acid | 1.8× faster in decarboxylation | Lack of fluorine |
| 3-(2,5-Dimethoxyphenyl)acrylic acid | 0.6× slower in coupling | Reduced EW effects |
| 3-(2-Trifluoromethoxyphenyl)acrylic acid | 1.2× faster in halogenation | Stronger -I effect |
Data compiled from multiple kinetic studies .
Stability Considerations
Critical degradation pathways observed under various conditions:
| Stress Factor | Degradation Pathway | Half-Life |
|---|---|---|
| UV Light (254 nm) | E→Z isomerization | 2.3 hrs |
| Acidic (pH<3) | Decarboxylation | 8.5 hrs |
| Basic (pH>10) | Ether cleavage | <1 hr |
| Thermal (>100°C) | Retro-Diels-Alder | 45 min |
Stability data obtained from accelerated stability testing .
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Electron-withdrawing nature of -OCF₂H group
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Steric bulk at position 3 of phenyl ring
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Conjugation in acrylic acid backbone
The compound shows particular promise for developing halogenated pharmaceutical intermediates and stabilized radical precursors, though its sensitivity to basic conditions requires careful reaction design .
Scientific Research Applications
This compound features an acrylic acid moiety along with difluoromethoxy and methoxy substituents, which contribute to its unique chemical reactivity and biological properties. The presence of the difluoromethoxy group enhances lipophilicity, potentially influencing its interaction with biological targets. Research has demonstrated that this compound exhibits significant biological activity, making it a candidate for drug development, particularly in oncology and anti-inflammatory therapies.
Pharmaceutical Applications
1. Drug Development:
The biological activity of (2E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]acrylic acid positions it as a promising candidate for new drug formulations. Its efficacy has been evaluated through various in vitro assays that assess its effects on different cancer cell lines and inflammatory processes. For instance, studies have shown that the compound can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
2. Mechanistic Studies:
Understanding the mechanisms of action is crucial for drug development. Interaction studies have focused on how this compound interacts with various biological targets, elucidating its therapeutic effects. Such studies are essential for optimizing its pharmacological profile and enhancing its efficacy against specific diseases.
Agricultural Applications
1. Pesticide and Herbicide Potential:
The unique chemical properties of this compound suggest potential applications in agriculture, particularly as a pesticide or herbicide. The structure's reactivity may allow it to interfere with biological processes in pests or weeds, providing an effective means of crop protection.
Material Science Applications
1. Polymer Chemistry:
In material science, this compound can serve as a building block for synthesizing novel polymers with specific properties. Its incorporation into polymer matrices could lead to materials with enhanced mechanical strength or thermal stability, making it valuable in various industrial applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 4-Methoxycinnamic Acid | Structure | Antioxidant |
| 3,4-Dimethoxycinnamic Acid | Structure | Anticancer |
| 2-Methylcinnamic Acid | Structure | Antimicrobial |
The difluoromethoxy group in this compound enhances its lipophilicity compared to these similar compounds, potentially leading to distinct pharmacological properties that warrant further investigation.
Case Studies
Several studies have highlighted the applications of this compound:
- Pharmaceutical Research: A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
- Agricultural Testing: Preliminary tests indicated that formulations containing this compound showed effective pest control in agricultural settings, outperforming traditional pesticides under certain conditions.
- Material Development: Research into polymer composites incorporating this compound revealed improved mechanical properties compared to standard materials, indicating its utility in advanced material science applications.
Mechanism of Action
The mechanism by which (2E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]acrylic acid exerts its effects involves interactions with specific molecular targets. The difluoromethoxy and methoxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs differ in substituent positions, types, and electronic effects. Key examples include:
Key Observations :
- Substituent Effects : The difluoromethoxy group (-OCHF₂) in the target compound introduces moderate electron-withdrawing effects compared to trifluoromethyl (-CF₃) .
Physicochemical Properties
- Solubility : Methoxy derivatives (e.g., (E)-3-(3-methoxyphenyl)acrylic acid) exhibit moderate aqueous solubility (~1–5 mg/mL), while fluorinated analogs (e.g., trifluoromethyl or difluoromethoxy) show reduced solubility due to increased hydrophobicity .
- Melting Points : Methoxy derivatives typically melt at 117–121°C , whereas trifluoromethyl analogs have higher melting points (e.g., 169–172°C for (E)-3-(3-trifluoromethylphenyl)acrylic acid) .
Biological Activity
(2E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]acrylic acid, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its pharmacological properties, including anti-inflammatory, neuroprotective, and other relevant activities, supported by case studies and research findings.
- Molecular Formula : C12H12F2O4
- Molecular Weight : 270.22 g/mol
- Melting Point : Approximately 173.5 °C
- Solubility : Soluble in organic solvents; limited solubility in water.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. For instance, related acrylic acids have shown significant inhibition of COX-2 with IC50 values ranging from 0.32 to 0.56 µM, suggesting a strong potential for anti-inflammatory applications .
2. Neuroprotective Effects
Studies have demonstrated neuroprotective properties attributed to acrylic acid derivatives. These compounds may enhance cognitive function and provide protection against neurodegenerative conditions. The mechanism involves the modulation of oxidative stress and inflammation in neural tissues .
3. Antihyperglycemic Activity
Compounds within this chemical class have been evaluated for their ability to lower blood glucose levels. Preliminary data suggest that this compound may contribute to improved insulin sensitivity and glucose metabolism .
Case Studies and Research Findings
Several studies have highlighted the biological activities of acrylic acid derivatives:
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Pro-inflammatory Enzymes : By blocking COX and LOX pathways, the compound reduces the synthesis of pro-inflammatory mediators.
- Antioxidant Properties : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative damage.
- Modulation of Neurotransmitter Levels : Potential interactions with neurotransmitter systems may contribute to its cognitive-enhancing effects.
Q & A
Q. What are the optimized synthetic routes for (2E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]acrylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a difluoromethoxy-substituted phenyl precursor with acrylic acid derivatives. Key steps include:
- Knoevenagel condensation : Reacting substituted benzaldehydes with malonic acid derivatives under acidic or basic conditions. For example, (E)-3-(4-(difluoromethoxy)phenyl)acrylic acid was synthesized using NaBH₄ reduction after activation with ethyl chloroformate, yielding 86.3% .
- Catalytic systems : Triethylamine (TEA) is often used to neutralize HCl byproducts, improving reaction efficiency.
- Purification : Column chromatography or recrystallization is critical for isolating the trans-isomer. Purity (>95%) is confirmed via HPLC or NMR .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry and confirms the E-configuration. SHELX programs (e.g., SHELXL) are widely used for refinement .
- NMR spectroscopy : H and C NMR identify substituents. For example, the difluoromethoxy group shows distinct F NMR signals at δ -80 to -85 ppm .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 244.20 for C₁₁H₁₀F₂O₄) .
Q. How does the difluoromethoxy group influence biological activity compared to non-fluorinated analogs?
Methodological Answer:
- Lipid peroxidation assays : Fluorinated analogs like (2E)-3-[2-(difluoromethoxy)phenyl]acrylic acid show enhanced metabolic stability due to reduced oxidative metabolism. Compare IC₅₀ values against non-fluorinated controls in cell-based assays .
- Radical scavenging : Electron-withdrawing fluorine atoms may reduce antioxidant activity but improve pharmacokinetic profiles. Use DPPH or ABTS assays to quantify scavenging efficiency .
Data Contradiction Note:
While fluorination generally enhances stability, one study reported a 30% decrease in antioxidant activity compared to methoxy analogs . Investigate solvent polarity and cell permeability to explain discrepancies.
Q. What computational strategies predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2). The difluoromethoxy group may occupy hydrophobic pockets, improving binding scores .
- DFT calculations : Assess electronic effects of fluorine substitution on the acrylate moiety. B3LYP/6-31G(d) basis sets predict charge distribution and reactivity .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Control standardization : Ensure consistent cell lines (e.g., K562 vs. PC-3) and assay conditions (e.g., ROS concentration in antioxidant tests) .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
- Structural analogs : Compare results with derivatives like (E)-3-(3-methoxyphenyl)acrylic acid to isolate substituent effects .
Q. What in vivo models are suitable for evaluating neuroprotective potential?
Methodological Answer:
- Passive avoidance tests : Assess memory improvement in rodent models. Compounds with difluoromethoxy groups showed 40% enhancement in retention latency at 10 mg/kg .
- Blood-brain barrier (BBB) permeability : Use MDCK-MDR1 cells or in situ perfusion to measure logBB values. Fluorinated analogs often exhibit logBB > -0.5, indicating CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
